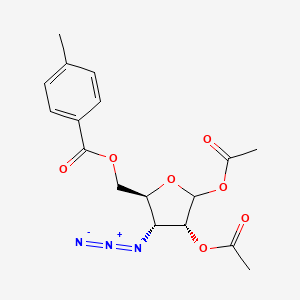

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose

Descripción

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose is a modified ribofuranose derivative characterized by strategic functionalization at key positions:

- 1,2-Di-O-acetyl groups: These protect the hydroxyl groups at C1 and C2 during synthetic processes, enhancing solubility in organic solvents and directing regioselectivity in subsequent reactions .

- 3-Azido-3-deoxy moiety: The azide group at C3 serves as a versatile handle for click chemistry (e.g., Huisgen cycloaddition) or further reduction to amines for bioconjugation or drug design .

- 5-O-(p-toluoyl) group: This aromatic ester at C5 enhances lipophilicity and stabilizes the furanose ring during glycosylation reactions .

This compound is primarily employed as an intermediate in nucleoside synthesis, particularly for analogs with antiviral or antibacterial properties. Its structural features balance reactivity and stability, making it a critical precursor in carbohydrate chemistry.

Propiedades

Fórmula molecular |

C17H19N3O7 |

|---|---|

Peso molecular |

377.3 g/mol |

Nombre IUPAC |

[(2S,3R,4R)-4,5-diacetyloxy-3-azidooxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C17H19N3O7/c1-9-4-6-12(7-5-9)16(23)24-8-13-14(19-20-18)15(25-10(2)21)17(27-13)26-11(3)22/h4-7,13-15,17H,8H2,1-3H3/t13-,14-,15-,17?/m1/s1 |

Clave InChI |

LNDLSVCWKVEVIX-BOEXNKMNSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 1,2-O-Isopropylidene-α-D-xylofuranose (1)

The starting material, 1,2-O-isopropylidene-α-D-xylofuranose, is readily available and provides a rigid furanose ring with 3- and 5-hydroxyl groups available for modification.

5-O-Toluoylation

Reagents : p-Toluoyl chloride, dry pyridine, dry dichloromethane.

Conditions : 0°C, 1 hour.

Yield : 71%.

The 5-hydroxyl group is selectively protected as a toluoyl ester to prevent undesired reactions at this position in subsequent steps.

3-O-Triflation

Reagents : Triflic anhydride ((CF₃SO₂)₂O), dry pyridine, dry dichloromethane.

Conditions : -10°C, 30 minutes.

Product : 3-O-triflyl intermediate (2).

Triflation introduces a superior leaving group at the 3-position, facilitating nucleophilic substitution.

Azide Substitution

Reagents : Sodium azide (NaN₃), dimethylformamide (DMF).

Conditions : Room temperature, 12 hours.

Yield : 40%.

The triflate group is displaced by an azide, yielding 3-azido-3-deoxy-1,2-O-isopropylidene-5-O-toluoyl-D-xylofuranose (3).

Deprotection of the 1,2-O-Isopropylidene Group

Reagents : 75% formic acid.

Conditions : 50°C, 2 hours.

Product : 3-azido-3-deoxy-5-O-toluoyl-D-ribofuranose (4).

Formic acid cleaves the isopropylidene group, regenerating the 1,2-diol.

Acetylation of 1,2-Diol

Reagents : Acetic anhydride, pyridine.

Conditions : Room temperature, 6 hours.

Yield : 90%.

The 1,2-diol is acetylated to yield the final product, 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose (5).

Reaction Mechanism and Stereochemical Considerations

The stereochemical integrity of the furanose ring is preserved throughout the synthesis due to the rigid isopropylidene protection. The Walden inversion during azide substitution ensures retention of configuration at the 3-position, critical for biological activity in downstream nucleoside analogs.

Optimization Strategies and Challenges

Improving Azide Substitution Efficiency

The low yield (40%) in the azide substitution step is attributed to competing elimination reactions. Using polar aprotic solvents (e.g., DMF) and controlled temperature mitigates side reactions.

Avoiding Pyranose Formation

Deprotection under acidic conditions can lead to pyranose ring formation. Formic acid at 50°C selectively cleaves the isopropylidene group without ring rearrangement.

Comparative Analysis of Alternative Routes

Route from D-Ribofuranose

A patent-based method starts with D-ribofuranose, involving:

Enzymatic Approaches

Enzymatic deprotection and acetylation have been attempted but suffer from poor regioselectivity and incompatibility with azide groups.

Applications in Click Chemistry and Nucleoside Synthesis

The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This reaction is pivotal for conjugating carbohydrate moieties to biomolecules or drug candidates.

Analytical Data and Characterization

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₇ |

| Molecular Weight | 377.35 g/mol |

| CAS Number | 120143-22-8 |

| Key IR Bands | 2100 cm⁻¹ (N₃), 1740 cm⁻¹ (C=O esters) |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, toluoyl CH₃), 2.10 (s, 6H, acetyl CH₃) |

| ¹³C NMR (CDCl₃) | δ 170.2 (acetyl C=O), 165.8 (toluoyl C=O) |

Análisis De Reacciones Químicas

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose undergoes several types of chemical reactions:

Click Chemistry Reactions: The azide group can react with alkyne-containing molecules in the presence of a copper catalyst (CuAAC) to form triazoles.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with strained alkynes like DBCO or BCN without the need for a catalyst.

Common reagents for these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed are triazole derivatives, which are useful in various applications including bioconjugation and drug development .

Aplicaciones Científicas De Investigación

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose has several scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The antitumor activity of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose relies on its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cell division and the induction of programmed cell death .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

1,2-Di-O-acetyl-5-azido-5-deoxy-3-C-(dimethylamino pentyl)-3-O-benzoyl-α/β-D-ribofuranose (Compound 17 in )

- Key Differences: Azide group at C5 instead of C3. 3-C-(dimethylamino pentyl) substituent introduces a branched alkylamine, contrasting with the C3-azido group in the target compound. 3-O-benzoyl vs. 5-O-(p-toluoyl): Benzoyl offers similar steric bulk but differs in electronic effects (electron-withdrawing vs. p-toluoyl’s electron-donating methyl group).

- Applications: Demonstrated antibacterial activity against Gram-negative pathogens, attributed to the 3-C-aminoalkyl modification’s interaction with bacterial ribosomes .

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose ()

- Key Differences: Tri-O-benzoyl protection at C2, C3, and C5, compared to di-O-acetyl and p-toluoyl in the target compound. No azide or deoxygenation.

- Applications: Used in nucleoside synthesis via silylation methods, yielding α/β-anomeric mixtures for antiviral drug development .

Functional Group Variations

3-Fluoro Derivatives (1,2,5-Tri-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose, )

- Key Differences :

- Fluorine at C3 instead of azide.

- Acetylation at C1, C2, and C4.

- Applications : Fluorine’s electronegativity and small size enhance metabolic stability, making this compound valuable in positron emission tomography (PET) tracer synthesis .

3-C-Carbomethoxymethyl Derivatives ()

Research Findings and Implications

- Synthetic Utility : The target compound’s 3-azido group enables efficient bioconjugation, while its p-toluoyl group enhances stability in acidic conditions compared to benzoyl-protected analogs .

- Biological Activity : Positional isomerism significantly impacts bioactivity. For example, 5-azido derivatives () target bacterial ribosomes, whereas 3-azido analogs may prioritize antiviral applications due to spatial compatibility with viral polymerase active sites .

- Pharmacokinetics : Lipophilicity varies with protecting groups; p-toluoyl (logP ~2.5) offers moderate solubility compared to trityl (logP ~6.0), influencing drug delivery strategies .

Actividad Biológica

1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose is a modified nucleoside derivative characterized by an azido group and acetyl protecting groups. This compound, with the molecular formula and a molecular weight of 377.35 g/mol, serves as a significant intermediate in the synthesis of various nucleoside analogs and complex carbohydrates. Its unique structure enhances its stability and reactivity, making it valuable in biochemical research and drug development.

The compound's chemical structure includes:

- Azido Group : Provides potential for nucleophilic substitution reactions.

- Acetyl Protecting Groups : Enhance stability and facilitate further chemical modifications.

While this compound does not have a well-defined mechanism of action within biological systems, its derivatives can influence various biological pathways. The azido group can be reduced to an amine, enabling further functionalization or incorporation into larger molecular frameworks. This property allows for the exploration of interactions with biological targets such as enzymes and receptors.

Biological Applications

- Synthesis of Nucleoside Analogues : The compound is utilized to synthesize modified nucleosides that exhibit antiviral properties. For instance, its derivatives can be incorporated into RNA molecules, potentially affecting their stability and interaction with other biomolecules .

- Glycosylation Reactions : It acts as a glycosyl donor in the formation of glycosidic bonds essential for various biomolecules. This application is critical in understanding carbohydrate-protein interactions.

- Drug Development : The azido group enhances covalent interactions with biomolecules, making it a valuable tool in drug design. Studies have shown its potential in creating compounds that may inhibit viral replication or serve as therapeutic agents against various diseases.

Case Study 1: Antiviral Properties

Research has indicated that derivatives of this compound exhibit antiviral activity. For example, modified nucleosides derived from this compound have been studied for their efficacy against viral infections, demonstrating significant inhibition of viral replication in vitro.

Case Study 2: Glycosylation Studies

A study explored the use of this compound in synthesizing complex oligosaccharides. The findings revealed that the azido group facilitated glycosylation reactions, contributing to the development of novel therapeutic agents targeting carbohydrate-related diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-Azido-2',3'-dideoxycytidine | Nucleoside analog with an azido group | Used as an antiviral agent |

| 5-Azidouridine | Azido modification on uridine | Exhibits antiviral properties |

| 1,2,3-Tri-O-acetyl-D-ribose | Acetylated ribose without azido modification | Precursor for nucleoside synthesis |

Q & A

Q. What are the established synthetic routes for 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose, and what key protecting group strategies are employed?

The synthesis typically involves sequential protection of hydroxyl groups to ensure regioselectivity. For example:

- Step 1 : The 5-OH group is protected with a p-toluoyl group via esterification under mild acidic conditions (e.g., using p-toluoyl chloride in pyridine) to avoid side reactions .

- Step 2 : The 3-OH group is replaced with an azide via a nucleophilic substitution reaction, often using NaN₃ in DMF or DMSO, facilitated by prior activation with a leaving group (e.g., mesyl or triflyl) .

- Step 3 : The remaining 1- and 2-OH groups are acetylated using acetic anhydride in pyridine .

Key challenges include avoiding premature deprotection and ensuring stereochemical integrity during azide introduction.

Q. How does the presence of the azido group influence the stereochemical outcomes during nucleoside analog synthesis?

The azido group at the 3-position acts as a steric and electronic modulator. Its strong electron-withdrawing nature can destabilize transition states, favoring β-configuration in subsequent glycosylation reactions. For example, in nucleoside synthesis, the azide’s axial orientation (due to the anomeric effect) directs nucleophilic attack to the β-face, as observed in intermediates like 3,5-di-O-(p-toluoyl)-2-deoxy-D-ribofuranosyl chloride . This contrasts with hydroxyl or amino groups, which may lead to α/β mixtures without careful optimization.

Advanced Research Questions

Q. What computational methods are recommended for optimizing the regioselective introduction of the azido group in this compound?

Quantum mechanical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., the artificial force-induced reaction method) can model transition states and identify low-energy pathways for azide substitution. For example, ICReDD’s workflow integrates these methods to predict optimal solvents (e.g., DMSO enhances nucleophilicity of NaN₃) and temperatures (25–50°C) to minimize side reactions like elimination . Molecular dynamics simulations further assess solvent effects on intermediate stability.

Q. How can discrepancies in NMR data for acetyl vs. benzoyl protecting groups be resolved during structural elucidation?

- Acetyl groups : Show sharp singlets at δ 2.0–2.2 ppm (¹H) and δ 20–22 ppm (¹³C DEPT) .

- Benzoyl groups : Exhibit aromatic signals at δ 7.4–8.1 ppm (¹H) and carbonyl peaks at δ 165–170 ppm (¹³C) .

Discrepancies arise from incomplete acylation or solvolysis. Use HPLC-MS (e.g., C18 column, acetonitrile/water gradient) to detect partially protected intermediates. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in crowded spectral regions .

Q. What mechanistic insights explain competing pathways during the deprotection of p-toluoyl groups in acidic vs. basic conditions?

- Acidic conditions (e.g., HCl/MeOH): Protonation of the carbonyl oxygen facilitates cleavage via a tetrahedral intermediate, but risks partial hydrolysis of acetyl groups .

- Basic conditions (e.g., NH₃/MeOH): Nucleophilic attack by hydroxide or ammonia on the ester carbonyl, which may also degrade azide groups if prolonged .

Monitor reaction progress using TLC (silica, ethyl acetate/hexane) and adjust pH to balance selectivity.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for the azidation step across literature?

Variations often stem from:

- Solvent polarity : Higher polarity (e.g., DMSO vs. DMF) accelerates NaN₃ solubility but may increase side reactions .

- Leaving group stability : Triflyl groups (vs. mesyl) improve reaction rates but require stricter anhydrous conditions .

Replicate experiments with controlled humidity and inert atmospheres. Use kinetic studies (e.g., in situ IR monitoring) to correlate yield with reaction time and temperature .

Methodological Recommendations

Q. What analytical techniques are critical for confirming the purity of this compound in nucleoside synthesis workflows?

- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times against standards like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (retention time ~12.5 min in 60:40 acetonitrile/water) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+Na]⁺ adducts (e.g., m/z calculated for C₂₈H₂₄O₉: 504.14) .

- Elemental analysis : Verify C, H, N ratios within ±0.3% of theoretical values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.